molecular formula C11H12ClN5O B3433302 ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol CAS No. 216481-88-8

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol

Cat. No. B3433302
CAS RN: 216481-88-8
M. Wt: 265.70 g/mol
InChI Key: IHEDZPMXLKYPSA-NKWVEPMBSA-N
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Description

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, also known as 6-chloro-9-hydroxy-2-amino-1,4-dihydropurine, is a heterocyclic organic compound with a variety of uses in the scientific and medical fields. It is a key intermediate in the synthesis of a range of biologically active compounds, including antibiotics and antivirals. It is also used as a building block in the synthesis of other compounds and as a starting material for the synthesis of a range of pharmaceutically active compounds.

Mechanism of Action

The mechanism of action of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme purine nucleoside phosphorylase (PNP), which is involved in the synthesis of purines. By blocking the activity of PNP, ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine can prevent the synthesis of purines, which are essential for the growth and replication of certain organisms, including bacteria and viruses.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine are not fully known. However, it is believed to act as a competitive inhibitor of the enzyme purine nucleoside phosphorylase (PNP), which is involved in the synthesis of purines. By blocking the activity of PNP, ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine can prevent the synthesis of purines, which are essential for the growth and replication of certain organisms, including bacteria and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine in laboratory experiments include its availability and low cost, as well as its ability to act as an intermediate in the synthesis of a range of biologically active compounds. Additionally, it is relatively stable and can be stored for extended periods of time. One of the main limitations of using ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine in laboratory experiments is that it is a relatively unstable compound, and can be easily degraded in the presence of light or oxygen.

Future Directions

The potential future directions for the use of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine include the development of new synthetic methods for the production of the compound, as well as the development of new applications for the compound, such as the synthesis of new drugs and therapeutics. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new treatments for a range of diseases. Finally, further research into the mechanism of action of the compound could lead to the development of new inhibitors of purine nucleoside phosphorylase, which could be used to target specific organisms or viruses.

Synthesis Methods

The synthesis of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine can be achieved through a variety of methods. The most common method is the conversion of the starting material, 2-amino-6-chloropurine, to the desired compound using a nucleophilic substitution reaction. This reaction involves the replacement of the chlorine atom in the starting material with a hydroxyl group. This can be accomplished using a base such as sodium hydroxide and a suitable solvent such as dimethylsulfoxide (DMSO). Other methods for synthesizing this compound include the use of a palladium-catalyzed reaction, a palladium-catalyzed cross-coupling reaction, and a palladium-catalyzed Heck reaction.

Scientific Research Applications

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolydroxy-2-amino-1,4-dihydropurine has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a range of biologically active compounds, including antibiotics and antivirals. It is also used as a building block in the synthesis of other compounds and as a starting material for the synthesis of a range of pharmaceutically active compounds. In addition, it has been used in the synthesis of a range of nucleoside and nucleotide analogs, which are used in the treatment of a variety of diseases, including cancer and HIV.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Amino-6-chloro-9H-purine", "Cyclopentadiene", "Formaldehyde", "Hydrogen chloride", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium acetate", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Protection of 2-Amino-6-chloro-9H-purine with acetic anhydride and pyridine to form N6-acetyl-2-amino-6-chloropurine", "Step 2: Reaction of N6-acetyl-2-amino-6-chloropurine with cyclopentadiene in the presence of formaldehyde and hydrogen chloride to form (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-ol", "Step 3: Reduction of (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-ol with sodium borohydride in methanol to form ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol", "Step 4: Purification of the target compound by recrystallization from ethanol and drying under vacuum", "Step 5: Conversion of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol to its desired salt form using sodium carbonate and acetic acid" ] }

CAS RN

216481-88-8

Molecular Formula

C11H12ClN5O

Molecular Weight

265.70 g/mol

IUPAC Name

[(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1

InChI Key

IHEDZPMXLKYPSA-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO

SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO

Origin of Product

United States

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